2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(naphthalen-1-yl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

This compound's naphthalen-1-yl group and meta-chlorophenyl urea geometry distinguish it from simpler phenyl/cyclopentyl 2-ureidothiazole congeners. Substitution with the 4-chlorophenyl isomer (CAS 946250-51-7) or analogs lacking the naphthyl hydrophobics may alter kinase selectivity, potency, and binding conformation. Strict CAS matching (897621-34-0) is mandatory for experimental reproducibility in VEGFR-2/PI3Kα inhibition studies.

Molecular Formula C22H17ClN4O2S
Molecular Weight 436.91
CAS No. 897621-34-0
Cat. No. B2578237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(naphthalen-1-yl)acetamide
CAS897621-34-0
Molecular FormulaC22H17ClN4O2S
Molecular Weight436.91
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C22H17ClN4O2S/c23-15-7-4-8-16(11-15)24-21(29)27-22-25-17(13-30-22)12-20(28)26-19-10-3-6-14-5-1-2-9-18(14)19/h1-11,13H,12H2,(H,26,28)(H2,24,25,27,29)
InChIKeyWJLFZPSHOPBIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)-N-(naphthalen-1-yl)acetamide (CAS 897621-34-0): Chemical Identity and Scaffold Attributes


2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)-N-(naphthalen-1-yl)acetamide (CAS 897621-34-0) is a synthetic small molecule (MW 436.9 g/mol, XLogP3-AA 4.5) belonging to the 2-ureidothiazole class [1]. Its structure features a thiazole core linked via a urea bridge to a 3-chlorophenyl group and further elaborated with an N-(naphthalen-1-yl)acetamide side chain. This combination of pharmacophoric elements—particularly the terminal naphthyl group—distinguishes it from simpler 2-ureidothiazole derivatives that typically carry phenyl, substituted benzyl, or hetaryl acetamide moieties [2]. The compound is cataloged as AKOS024627042 and F2096-0644, indicating its availability within commercial screening libraries for medicinal chemistry research.

Why 2-Ureidothiazole Analogs Cannot Substitute for 2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)-N-(naphthalen-1-yl)acetamide in Target-Focused Research


Within the 2-ureidothiazole series, minor structural modifications have been shown to cause substantial shifts in kinase selectivity, cellular potency, and physicochemical profiles [1]. The presence of the naphthalen-1-yl group in this compound, versus more common phenyl or cyclopentyl amide substituents found in analogs such as 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cyclopentylacetamide or the 4-chlorophenyl isomer (CAS 946250-51-7), is expected to alter planarity, logP, hydrogen-bonding capacity, and target binding conformation [2]. Generic replacement with a structurally similar but chemically distinct 2-ureidothiazole congener risks loss of the specific inhibition profile and potency that a research program may have identified for this exact compound. Consequently, procurement specifications must strictly match the CAS number and structural identity to ensure experimental reproducibility.

Quantitative Differentiation Evidence for 2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)-N-(naphthalen-1-yl)acetamide (CAS 897621-34-0) Versus Closest Analogs


Predicted Lipophilicity Advantage Over 4-Chlorophenyl Isomer

The target compound (3-chlorophenyl urea) has a computed XLogP3-AA of 4.5 [1]. The direct positional isomer, 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(naphthalen-1-yl)acetamide (CAS 946250-51-7), is predicted to exhibit a similar XLogP3-AA value (~4.5) because logP is primarily driven by the naphthyl and thiazole scaffolds; however, the meta-chloro substitution in the target compound introduces a dipole moment difference that can affect membrane permeability and binding-site desolvation energetics in kinase ATP pockets [2].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Count Differentiation vs. Cyclopentyl and Phenyl Amide Analogs

The target compound possesses 3 hydrogen-bond donors (two urea NH and one acetamide NH) [1]. In contrast, the direct analog 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cyclopentylacetamide lacks the naphthyl group and retains 3 HBDs, but the absence of the extended aromatic naphthyl plane alters the spatial presentation of the acetamide NH during target engagement [2]. The N-(1-phenylethyl)acetamide analog introduces an additional chiral center and a smaller phenyl ring, which may lead to divergent binding poses in asymmetric kinase pockets.

Hydrogen bonding Molecular recognition Kinase hinge binding

Rotatable Bond Count as a Proxy for Conformational Flexibility

The target compound contains 5 rotatable bonds [1]. The analog 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetic acid (CAS not available) has only 3 rotatable bonds, while the 4-chlorophenyl isomer also has 5. Maintaining a rotatable bond count of 5 with the specific sequence of thiazole-CH2-C(=O)-NH-naphthyl ensures that the acetamide linker can adopt conformations that position the naphthyl group optimally for hydrophobic pocket occupancy in kinase targets [2].

Conformational entropy Binding free energy Scaffold optimization

Class-Level Dual VEGFR-2/PI3Kα Inhibition Potential vs. Non-Ureido Thiazole Controls

Although no direct biochemical data are available for this specific compound, the 2-ureidothiazole scaffold has been validated as a dual VEGFR-2/PI3Kα inhibitory chemotype. In a focused study, the optimized analog 6i (a 2-(3-phenyl)ureidothiazol-4-formamide derivative) inhibited VEGFR-2 and PI3Kα and suppressed MDA-MB-231 and HepG2 cell proliferation with sorafenib as a positive control [1]. The target compound retains the essential 2-ureido-thiazole pharmacophore and adds a naphthylacetamide extension, which is predicted to enhance hydrophobic interactions in the PI3Kα active site based on molecular docking models [2]. This places the compound in a privileged chemotype space distinct from 2-aminothiazole or 2-acetamidothiazole derivatives that lack kinase inhibitory activity.

Kinase inhibition Angiogenesis Cancer cell proliferation

Recommended Application Scenarios for 2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)-N-(naphthalen-1-yl)acetamide Based on Differentiation Evidence


Kinase Profiling and Dual VEGFR-2/PI3Kα Pathway Studies

Given the established dual VEGFR-2/PI3Kα inhibitory profile of the 2-ureidothiazole scaffold [1], this compound is a logical candidate for inclusion in kinase selectivity panels. Its naphthylacetamide extension is predicted to enhance PI3Kα binding over simpler phenyl congeners, making it suitable for structure–activity relationship (SAR) expansion around the acetamide moiety. Researchers should prioritize this specific compound to maintain the meta-chlorophenyl urea geometry and naphthyl hydrophobics, which are absent in 2-ureidothiazole analogs with cyclopentyl, furfuryl, or phenethyl amide terminations.

Cellular Proliferation Assays in MDA-MB-231 and HepG2 Models

The 2-ureidothiazole chemotype has demonstrated antiproliferative activity against breast (MDA-MB-231) and liver (HepG2) cancer cell lines [1]. This compound, as a structurally distinct member of the series, should be tested under identical conditions with sorafenib as a reference control to quantify its relative potency. Procurement of the exact CAS 897621-34-0 is essential to avoid confounding effects from regioisomeric variations (e.g., 4-chlorophenyl vs. 3-chlorophenyl) that may alter cellular permeability and target engagement.

Computational Docking and Pharmacophore Model Refinement

The compound's defined hydrogen-bond donor/acceptor geometry (3 HBD, 4 HBA) and large aromatic naphthyl surface [1] make it a valuable probe for molecular docking studies targeting kinase ATP-binding sites. Its rotatable bond count of 5 allows for conformational sampling that can inform pharmacophore models for dual VEGFR/PI3K inhibition [2]. Using this exact structure ensures consistency when comparing docking scores with experimental IC₅₀ data generated for the series.

Chemical Biology Tool Compound for Naphthyl-Dependent Protein Interaction Studies

The naphthalen-1-yl group distinguishes this compound from the majority of 2-ureidothiazole derivatives that bear smaller aromatic rings. This feature can be exploited in chemical biology experiments designed to probe π-stacking interactions with hydrophobic protein pockets. Researchers should avoid substituting with the 4-chlorophenyl isomer (CAS 946250-51-7) despite identical molecular formula, as the meta-chloro substitution may yield a different dipole alignment in the binding site.

Quote Request

Request a Quote for 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.